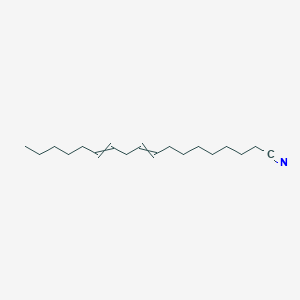
9,12-Octadecadienenitrile, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienenitrile, (Z,Z)- is an organic compound with the molecular formula C18H31N It is a nitrile derivative of octadecadienoic acid, characterized by the presence of two double bonds in the Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienenitrile, (Z,Z)- typically involves the reaction of 9,12-octadecadienoic acid with a nitrile-forming reagent. One common method is the dehydration of the corresponding amide using phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of 9,12-Octadecadienenitrile, (Z,Z)- may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienenitrile, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various nitrile derivatives
Scientific Research Applications
9,12-Octadecadienenitrile, (Z,Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienenitrile, (Z,Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-: A fatty acid with similar double bond configuration but lacks the nitrile group.
9,12-Octadecadienoic acid, methyl ester (Z,Z)-: An ester derivative with similar structural features.
Uniqueness
9,12-Octadecadienenitrile, (Z,Z)- is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
19836-71-6 |
|---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
octadeca-9,12-dienenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-17H2,1H3 |
InChI Key |
FIHZPUAKGUAAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



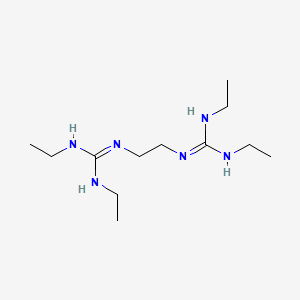
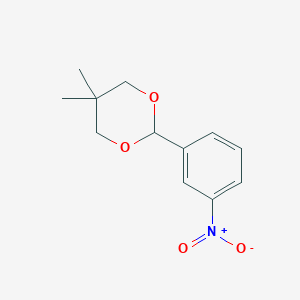
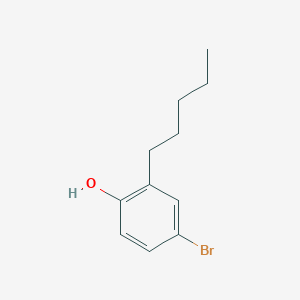
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
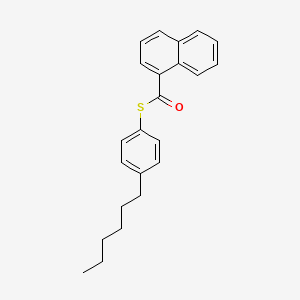
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
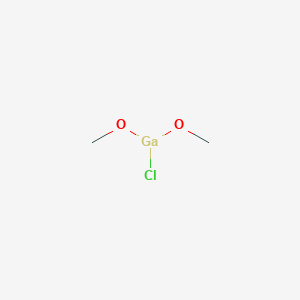
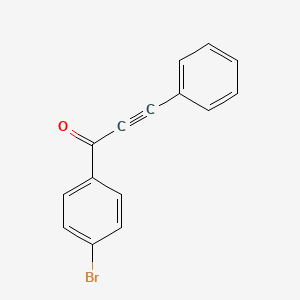
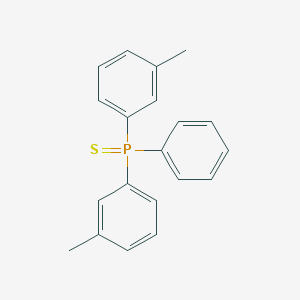
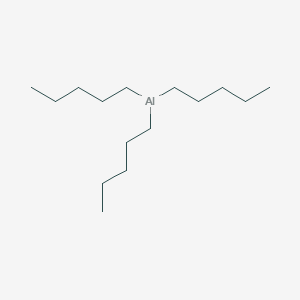
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
